molecular formula C2H5N B613835 Vinylamine CAS No. 593-67-9

Vinylamine

Cat. No. B613835
CAS RN: 593-67-9
M. Wt: 43.07 g/mol
InChI Key: UYMKPFRHYYNDTL-UHFFFAOYSA-N
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Description

Vinylamine is a compound with the formula C2H5N . It is usually colorless to light-colored liquids with an ammonia-like odor . It is flammable and may be very corrosive to skin, eyes, mucus membranes, and metals .


Synthesis Analysis

Polyvinylamine (PVAm), a polymer constituted by repeat units of vinylamine, is traditionally synthesized through the hydrolysis of polyvinylformamide . This process releases formamide as a byproduct . The polymer can also be obtained through the copolymerization of vinylamine with other vinyl monomers . Another method involves synthesizing PVAm microparticles via a surfactant-free water-in-oil emulsion technique using cyclohexane as the oil phase and aqueous PVAm solution as the dispersed phase .


Molecular Structure Analysis

The molecular weight of vinylamine is 43.0678 . The IUPAC Standard InChI is InChI=1S/C2H5N/c1-2-3/h2H,1,3H2 .


Chemical Reactions Analysis

Vinylamine can react violently with acids, strong oxidants, and halogens . It can also attack copper, aluminum, zinc, and their alloys . Furthermore, it can react with mercury and silver oxides to form shock-sensitive compounds .


Physical And Chemical Properties Analysis

Vinylamine’s physical and chemical properties are significantly influenced by the density of the primary amine groups along its polymer chain . These amine groups make the polymer cationic (positively charged), leading to its excellent ability to form complexes with anionic (negatively charged) species . It is highly reactive, water-soluble, and can adhere to a range of surfaces and form thin, robust films .

Scientific Research Applications

  • Cell Culture Applications : Poly(vinylamine) was synthesized and used for forming microcapsules with alginate, demonstrating its application in cell culture, particularly for erythropoietin-producing cells. This method showed a higher cell density and EPO accumulation compared to traditional methods (Wang, Wu, & Wang, 1992).

  • Textile Industry : In textile applications, poly(vinylamine chloride) has been explored as a pretreatment for salt-free dyeing of cotton with reactive dyes, significantly enhancing dye fixation and fastness (Ma, Zhang, Tang, & Yang, 2005).

  • Interpenetrating Polymer Networks : Vinylamine was used in interpenetrating polymer networks with poly(acrylic acid), offering controlled electrostatic balance and pH-responsiveness. This application demonstrates the versatility of vinylamine in polymer chemistry (Ajiro, Takemoto, Asoh, & Akashi, 2009).

  • Biomedical Applications : Vinyl polymers, including vinylamine, have been researched for their potential in biomedical applications due to their diverse functionalities and ease of synthesis. Their carbon-carbon backbones make them resistant to degradation, which is crucial in certain medical applications (Delplace & Nicolas, 2015).

  • Surfactant Polymers : Novel surfactant polymers derived from poly(vinylamine) with pendant dextran and hexanoyl groups were synthesized, showcasing its utility in creating surface-active agents (Qiu, Zhang, Ruegsegger, & Marchant, 1998).

  • Environmental Applications : The development of degradable vinyl polymers, including vinylamine, has been a significant area of research, particularly for environmental protection and microelectronics applications (Delplace & Nicolas, 2015).

Safety And Hazards

Vinylamine is highly flammable . It may cause severe burns to skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Future Directions

Although PVAm already has wide-ranging applications, research continues to discover new uses for this versatile polymer . With ongoing advancements in polymer science, potential applications in nanotechnology, electronics, and energy storage are being explored .

properties

IUPAC Name

ethenamine
Source PubChem
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InChI

InChI=1S/C2H5N/c1-2-3/h2H,1,3H2
Source PubChem
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InChI Key

UYMKPFRHYYNDTL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN
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Molecular Formula

C2H5N
Record name ETHYLENEAMINE
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Related CAS

26336-38-9
Record name Poly(vinylamine)
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DSSTOX Substance ID

DTXSID2075053
Record name Vinylamine
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Molecular Weight

43.07 g/mol
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Physical Description

Usually colorless to light colored liquids with an ammonia-like odor. Flammable. May be very corrosive to skin, eyes, mucus membranes and metals. They are often used as fungicides and to manufacture other chemicals.
Record name ETHYLENEAMINE
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Product Name

Vinylamine

CAS RN

593-67-9, 26336-38-9
Record name ETHYLENEAMINE
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Record name Ethyleneamine
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Record name Ethenamine, homopolymer
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Record name VINYLAMINE
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